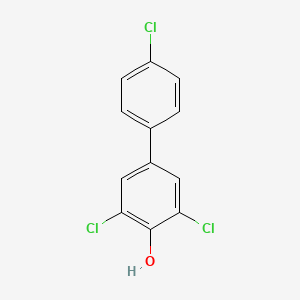

3,4',5-Trichloro-4-biphenylol

Description

Significance of Hydroxylated Polychlorinated Biphenyls as Environmental Contaminants

Hydroxylated polychlorinated biphenyls (OH-PCBs) are metabolites of PCBs, formed through oxidation processes in living organisms and through abiotic reactions in the environment. nih.govresearchgate.net These compounds are of significant concern as they have been detected in various environmental matrices, including animal tissues, water, and sediments. nih.govresearchgate.net Research indicates that OH-PCBs can exhibit greater toxicity than their parent PCBs and act as endocrine disruptors. nih.govresearchgate.net

PCBs themselves are a group of 209 synthetic organic chemicals that were widely used in industrial applications due to their high stability and dielectric properties. nih.gov Their resistance to degradation has led to their classification as persistent organic pollutants (POPs). nih.govresearchgate.net The metabolism of PCBs in organisms, primarily through the cytochrome P-450 monooxygenase system, leads to the formation of OH-PCBs. researchgate.netresearchgate.net These hydroxylated metabolites are now considered a distinct class of environmental contaminants with their own unique chemical, physical, and biological characteristics. nih.govresearchgate.net Their presence in the environment is a result of both the metabolic transformation of PCBs in living organisms and abiotic degradation processes. nih.govresearchgate.net

Rationale for Academic Inquiry into 3,4',5-Trichloro-4-biphenylol Isomers and Analogs

The specific isomer, this compound, and its analogs are subjects of academic inquiry due to the nuanced differences in toxicity and behavior that arise from the specific positioning of chlorine atoms and the hydroxyl group on the biphenyl (B1667301) structure. The study of individual congeners is crucial because the toxicological effects of PCBs and their metabolites are highly dependent on their molecular structure. umich.edu

Historical Context of Research on Biphenylol Derivatives

Research into biphenylol derivatives, including hydroxylated PCBs, has evolved significantly over the past few decades. Initially, the focus was primarily on the parent PCB compounds and their widespread environmental contamination, which was first recognized in the 1960s. wikipedia.org The subsequent ban on PCB production in many countries in the 1970s shifted the research focus towards understanding their long-term fate and effects. nih.govwho.int

In the years that followed, advancements in analytical techniques allowed for the detection and quantification of PCB metabolites, leading to the recognition of OH-PCBs as a significant class of contaminants. acs.orgnih.gov Early studies on biphenylol derivatives often focused on their use as fungicides and disinfectants. nih.govindustrialchemicals.gov.au However, the discovery of OH-PCBs as persistent metabolites in biological systems, including human blood, spurred a new wave of toxicological and environmental research. mdpi.comnih.gov This research has been critical in elucidating the complex metabolic pathways of PCBs and the specific toxicological profiles of their hydroxylated derivatives. researchgate.netnih.govtandfonline.com The ongoing investigation into compounds like this compound is a continuation of this historical progression, aiming to fill the knowledge gaps regarding the environmental behavior and health implications of these persistent pollutants.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound and its parent compound, 3,4',5-Trichlorobiphenyl.

| Property | This compound | 3,4',5-Trichlorobiphenyl |

| Synonyms | 4-Hydroxy-3,4',5-trichlorobiphenyl | PCB 39 |

| Molecular Formula | C₁₂H₇Cl₃O | C₁₂H₇Cl₃ |

| Molecular Weight | 273.54 g/mol | 257.54 g/mol alfa-chemistry.com |

| Boiling Point | Not available | 351.1°C at 760 mmHg alfa-chemistry.com |

| Flash Point | Not available | 243°C alfa-chemistry.com |

| LogP (Octanol-Water Partition Coefficient) | 5.00 academicdirect.org | Not available |

| CAS Number | Not available | 38444-88-1 alfa-chemistry.comepa.gov |

Analytical Methodologies for Detection

The detection and quantification of this compound and other OH-PCBs in environmental and biological samples require sensitive and specific analytical methods.

A common approach involves extraction from the sample matrix, cleanup to remove interfering substances, and instrumental analysis. acs.org Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is a widely used technique. acs.orgnih.gov For GC-based methods, a derivatization step is often necessary to convert the polar hydroxyl group into a less polar ether, such as a methoxy (B1213986) derivative, which improves chromatographic performance. acs.orgnih.gov Diazomethane (B1218177) is a common derivatizing agent for this purpose. acs.orgnih.gov

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers an alternative that may not require derivatization. wrc.org.za Solid-phase extraction (SPE) is frequently employed for sample pre-concentration and cleanup prior to analysis. wrc.org.za

The following table provides an overview of analytical methods used for the detection of related polychlorinated compounds.

| Analytical Method | Common Application | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental and biological samples | High sensitivity and specificity, often requires derivatization for polar analytes. acs.orgwrc.org.za |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Environmental and biological samples | Suitable for polar compounds without derivatization, high sensitivity. nih.govwrc.org.za |

| Solid-Phase Extraction (SPE) | Sample preparation | Used to concentrate analytes and remove interfering matrix components. wrc.org.za |

Structure

3D Structure

Properties

CAS No. |

4400-06-0 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

2,6-dichloro-4-(4-chlorophenyl)phenol |

InChI |

InChI=1S/C12H7Cl3O/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6,16H |

InChI Key |

OICMUGIRBDYVOV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence, Distribution, and Ecological Dynamics of 3,4 ,5 Trichloro 4 Biphenylol

Environmental Monitoring Methodologies for OH-PCBs in Aquatic and Terrestrial Matrices

The accurate detection and quantification of 3,4',5-Trichloro-4-biphenylol in complex environmental matrices such as water, sediment, and biota are crucial for understanding its distribution and fate. The analytical procedures for OH-PCBs are generally multi-step processes involving extraction, clean-up, and instrumental analysis.

Sample Extraction and Clean-up: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques for extracting OH-PCBs from aqueous samples. For solid matrices like soil, sediment, and biological tissues, pressurized liquid extraction (PLE) or Soxhlet extraction are frequently employed. The choice of solvent is critical, with combinations like hexane/acetone being common. epa.gov

Following extraction, a clean-up step is essential to remove interfering co-extracted substances. This is often achieved using column chromatography with adsorbents such as silica (B1680970) gel or florisil. For the analysis of phenolic compounds like OH-PCBs, a derivatization step is often necessary to improve chromatographic separation and detection sensitivity. Diazomethane (B1218177) is a common derivatizing agent that converts the hydroxyl group to a methoxy (B1213986) group, forming a more volatile and less polar compound. epa.gov

Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of derivatized OH-PCBs. epa.gov High-resolution gas chromatography (HRGC) provides the necessary separation of different congeners. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is particularly important for trace-level analysis in environmental samples. nih.gov For quantification, isotope dilution methods using 13C-labeled internal standards are preferred to correct for matrix effects and variations in recovery. epa.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) offers an alternative that may not require derivatization, allowing for the direct analysis of the polar OH-PCBs.

Table 1: Overview of Analytical Techniques for OH-PCBs

| Technique | Principle | Advantages | Disadvantages | Typical Detection Limits |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry (often requires derivatization) | High resolution, high sensitivity, established methods | Requires derivatization, potential for analyte loss | pg/L to ng/L range in water; µg/kg to ng/kg range in solids |

| GC-MS/MS | Tandem mass spectrometry for enhanced selectivity | Very high selectivity, reduced matrix interference | Higher instrument cost | Sub-pg/L to pg/L range in water; sub-ng/kg range in solids |

| LC-MS | Separation by liquid chromatography, direct detection by mass spectrometry | No derivatization needed, suitable for polar compounds | Potential for matrix effects, may have lower resolution for some isomers | ng/L range in water; µg/kg range in solids |

Biogeochemical Cycling and Environmental Fate of this compound in Ecosystems

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that influence its transport, transformation, and persistence in ecosystems.

Formation: this compound is not a commercial product but is formed in the environment through the metabolism of parent PCBs by various organisms. Cytochrome P450 monooxygenases in vertebrates, including fish, birds, and mammals, can hydroxylate PCBs. researchgate.net Microorganisms in soil and sediment also play a role in the transformation of PCBs to their hydroxylated derivatives. researchgate.net Abiotic processes, such as the reaction of PCBs with hydroxyl radicals in the atmosphere, can also contribute to the formation of OH-PCBs. researchgate.netcdc.gov

Transport and Partitioning: The physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), dictate its partitioning behavior in the environment. Due to its phenolic group, its partitioning is pH-dependent. In its ionized form at higher pH, it is more water-soluble, while in its neutral form, it is more lipophilic and tends to sorb to organic matter in soil and sediment. This sorption behavior can reduce its bioavailability and mobility.

Degradation: OH-PCBs can undergo further biotransformation. For instance, they can be conjugated with molecules like glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates excretion in organisms. Methylation to form methoxylated PCBs (MeO-PCBs) is another transformation pathway. capes.gov.br Microbial degradation can also contribute to the breakdown of OH-PCBs, although the rates and pathways are not well-characterized for all congeners. nih.gov Ligninolytic fungi, for example, have been shown to transform some OH-PCBs. nih.gov

Persistence: The persistence of this compound in the environment is influenced by its chemical structure and environmental conditions. The chlorine substitution pattern affects its susceptibility to microbial degradation. Generally, higher chlorinated congeners are more resistant to breakdown.

Bioaccumulation and Trophic Transfer Mechanisms of Hydroxylated Biphenylols in Environmental Systems

Bioaccumulation: Bioaccumulation refers to the net uptake of a chemical from all exposure routes (e.g., water, food, sediment) by an organism. For hydrophobic compounds like OH-PCBs in their neutral form, bioconcentration from water and dietary uptake are significant pathways. The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. researchgate.net Compounds with high Kow values tend to accumulate in the fatty tissues of organisms. epa.gov

Trophic Transfer: Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases with increasing trophic level. This is a concern for persistent and bioaccumulative substances.

The potential for biomagnification can be assessed using the trophic magnification factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. The physicochemical properties of a compound, such as its lipophilicity and resistance to metabolism, are key determinants of its TMF. While specific TMFs for this compound are not documented, the general understanding is that compounds that are readily metabolized and excreted are less likely to biomagnify. The hydroxyl group on OH-PCBs can facilitate phase II metabolic reactions, potentially leading to faster elimination and a lower biomagnification potential compared to their parent PCBs. capes.gov.br

Spatio-temporal Distribution Patterns of this compound Congeners

The spatial and temporal distribution of this compound is influenced by the historical and ongoing sources of its parent PCBs, as well as the environmental transport and transformation processes.

Spatial Distribution: OH-PCBs have been detected in various environmental compartments, including surface water, sediment, and biota, in diverse geographical locations. researchgate.net Concentrations are often higher in areas with historical PCB contamination, such as industrial regions and urban centers. researchgate.net For example, higher concentrations of total OH-PCBs have been found in surface waters near sewage treatment plant outfalls, suggesting that these are sources to aquatic environments. cdc.gov The distribution within an aquatic system can be influenced by hydrological conditions, with higher levels of particle-bound contaminants often found in areas of high turbidity.

Temporal Trends: Long-term monitoring data for specific OH-PCB congeners like this compound are scarce. However, temporal trends would be expected to be linked to the trends of their parent PCBs. Following the ban on PCB production and use in many countries, concentrations of PCBs in the environment have generally declined. It is anticipated that the concentrations of their metabolites, including OH-PCBs, would also decrease over time, although there may be a lag period as PCBs already in the environment continue to be transformed.

Table 2: Representative Concentrations of Total OH-PCBs in Various Environmental Matrices (Illustrative)

| Matrix | Location | Concentration Range | Reference |

| River Sediments | Osaka Bay, Japan | 0.90 to 150 ng/g (dry weight) | researchgate.net |

| Surface Water | Near Toronto Sewage Treatment Plant | 130 pg/L | researchgate.netcdc.gov |

| Surface Water | Hamilton Harbor | 35 pg/L | researchgate.netcdc.gov |

| Surface Water | Offshore Lake Ontario | 1.6 pg/L | cdc.gov |

Note: These are concentrations for total OH-PCBs and not specifically for this compound. Data for this specific congener is limited.

Ecological Risk Assessment Frameworks for Environmental Contaminants Including OH-PCBs

Ecological risk assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. nih.gov The ERA framework for a chemical like this compound typically involves several steps: problem formulation, exposure assessment, effects assessment, and risk characterization. nih.gov

Problem Formulation: This initial step defines the scope of the assessment, including the identification of the contaminant of concern, the ecosystems and species at risk (receptors), and the potential adverse effects (endpoints). For this compound, a key concern would be its potential endocrine-disrupting effects, as has been noted for other OH-PCBs. researchgate.net

Exposure Assessment: The exposure assessment aims to quantify the contact between the contaminant and the ecological receptors. This involves measuring or modeling the environmental concentrations of this compound in relevant media (water, sediment, food) and estimating the intake by the organisms of concern.

Effects Assessment: The effects assessment, or hazard assessment, characterizes the inherent toxicity of the chemical to the identified receptors. This involves reviewing toxicological data from laboratory and field studies to determine the concentrations at which adverse effects are observed. Key metrics include the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC). For many OH-PCBs, including this compound, there is a significant lack of ecotoxicity data for a wide range of species.

Risk Characterization: In this final step, the information from the exposure and effects assessments is integrated to estimate the likelihood of adverse effects. A common approach is the risk quotient (RQ) method, where the Predicted Environmental Concentration (PEC) is divided by the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 suggests a potential for ecological risk.

Given the limited specific data for this compound, a tiered approach to risk assessment is often recommended. researchgate.net This would begin with a conservative screening-level assessment using available data and models, followed by more detailed assessments if the initial screening indicates a potential for concern. The Toxicity Equivalence Factor (TEF) approach, developed for dioxin-like compounds, has also been considered for some PCBs, but its applicability to OH-PCBs is still an area of active research. epa.govnih.gov

Metabolic and Biotransformation Pathways of 3,4 ,5 Trichloro 4 Biphenylol

Enzymatic Biotransformation Mechanisms in Biological Systems

The biotransformation of PCBs and their metabolites in organisms is a multi-phase process designed to increase their water solubility and facilitate excretion. This typically involves initial oxidation followed by conjugation reactions.

Role of Cytochrome P450 Enzymes in Hydroxylation of Biphenyls

The initial and rate-limiting step in the metabolism of PCBs is oxidation, primarily hydroxylation, catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.govacs.org These enzymes introduce a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated metabolites like 3,4',5-Trichloro-4-biphenylol. The position of hydroxylation and the rate of metabolism are highly dependent on the specific PCB congener's chlorine substitution pattern and the CYP isoform involved. x-mol.com

Several human CYP isoforms, particularly within the CYP1, CYP2, and CYP3 families, are capable of metabolizing PCBs. mdpi.com

CYP1 Family (CYP1A1, CYP1A2, CYP1B1): These enzymes are primarily responsible for metabolizing dioxin-like, coplanar PCBs. nih.govmdpi.com They can produce various hydroxylated metabolites. For instance, studies on the closely related congener 2,4,4′-trichlorobiphenyl (PCB28) show that CYP1A2 is primarily responsible for forming the main hydroxylated metabolite, but also contributes to the formation of other isomers, such as 2,4',5-trichloro-4-biphenylol, through a mechanism known as the NIH 1,2-shift. nih.govsemanticscholar.org

CYP2 Family (CYP2A6, CYP2B6, CYP2C9): These isoforms also play a significant role. Notably, CYP2A6 has been shown to be robust in metabolizing lower-chlorinated PCBs, producing para-hydroxylated metabolites. semanticscholar.org Studies on multiple ortho-substituted PCBs indicate a preferential binding to CYP2B enzymes. uiowa.edu

CYP3A4: This enzyme is also involved in the biotransformation of non-coplanar PCBs. researchgate.net

The efficiency of these enzymes is influenced by the degree of chlorination; the rate of hydroxylation tends to decrease as the number of chlorine substitutions on the biphenyl rings increases. x-mol.com The hydroxylation of a parent PCB congener reduces its binding affinity to CYP enzymes compared to the parent compound. uiowa.edu

Glucuronidation and Sulfation of this compound

Following Phase I hydroxylation, the resulting phenolic metabolites, including this compound, can undergo Phase II conjugation reactions. researchgate.net These reactions attach highly polar endogenous molecules, such as glucuronic acid or sulfate (B86663), to the hydroxyl group, which significantly increases the water solubility of the compound and aids its excretion from the body. researchgate.netnih.gov

Glucuronidation: This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov UGTs transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA) to the phenolic hydroxyl group. washington.edu While this is a principal pathway for the detoxification of phenols, specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the available research. Screening of various human UGT enzymes has shown that UGT1A4 is a key enzyme in the glucuronidation of some xenobiotics. nih.gov

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the phenol. researchgate.netresearchgate.net This also results in a more polar, readily excretable sulfate conjugate.

These conjugation pathways are crucial detoxification mechanisms, and species-specific differences in their rates can lead to significant variations in the metabolism and clearance of phenolic compounds. nih.gov

Formation of Methylsulfonyl Metabolites from Trichlorobiphenylols

A significant alternative metabolic pathway for some PCBs leads to the formation of persistent and lipophilic methylsulfonyl (MeSO2) metabolites. vscht.czdss.go.th The formation of these metabolites from a trichlorobiphenylol precursor would follow the mercapturic acid pathway. diva-portal.org

The process is initiated by the same CYP-mediated oxidation as hydroxylation, but instead of direct hydroxylation, an unstable arene epoxide intermediate is formed, preferentially at the meta-para positions of the biphenyl ring. acs.orgdiva-portal.org

Glutathione (B108866) Conjugation: The epoxide intermediate reacts with the endogenous antioxidant glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs). researchgate.netdiva-portal.org

Mercapturic Acid Pathway: The resulting glutathione conjugate is further processed through the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. nih.gov

C-S Bond Cleavage and Methylation: A C-S lyase enzyme in the gut microflora can cleave the C-S bond, forming a PCB thiol (mercaptan). researchgate.net This thiol is then methylated by a thiol S-methyltransferase to form a methylthio-PCB. nih.gov

Oxidation: Finally, the methylthio-PCB undergoes two successive oxidation steps, likely catalyzed by CYP enzymes, to form the corresponding methylsulfinyl-PCB and, ultimately, the stable methylsulfonyl-PCB metabolite. researchgate.netnih.gov

The formation of MeSO2-PCBs is highly dependent on the chlorine substitution pattern of the parent PCB congener. acs.org

Microbial Degradation of this compound in Environmental Media

In the environment, microorganisms play a critical role in the breakdown of PCBs and their derivatives. The degradation of polychlorinated biphenylols like this compound is part of this broader process, which involves distinct pathways depending on the environmental conditions. omicsonline.org

Aerobic and Anaerobic Biodegradation Pathways of Polychlorinated Biphenylols

The microbial breakdown of PCBs is generally a two-step process involving both anaerobic and aerobic bacteria. nih.govnih.gov

Anaerobic Biodegradation: In anoxic environments such as deep sediments, anaerobic bacteria degrade highly chlorinated PCBs through a process called reductive dechlorination. nih.govnih.gov These bacteria use the PCB congeners as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. This process reduces the toxicity of the PCBs and transforms them into less-chlorinated congeners, which are more susceptible to aerobic degradation. nih.govresearchgate.net

Aerobic Biodegradation: In the presence of oxygen, typically in surface soils and sediments, aerobic bacteria can degrade the less-chlorinated PCBs produced by anaerobic action. omicsonline.orgresearchgate.net The primary mechanism is the "biphenyl upper pathway," initiated by a key enzyme, biphenyl dioxygenase (BPDO). nih.govresearchgate.net This enzyme introduces two hydroxyl groups onto one of the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. researchgate.net Hydroxylated PCBs are known intermediates in these aerobic degradation pathways.

Table 1: Comparison of Aerobic and Anaerobic PCB Degradation

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Primary Process | Biphenyl ring cleavage (oxidation) | Reductive dechlorination |

| Substrate Preference | Less-chlorinated PCBs (1-4 chlorines) | Highly-chlorinated PCBs (>4 chlorines) |

| Key Enzymes | Biphenyl dioxygenase (BPDO), hydrolases | Dehalogenases |

| End Products | Benzoic acids, CO2, H2O | Less-chlorinated PCBs |

| Typical Environment | Surface soils, surficial sediments | Deep aquatic sediments, anoxic zones |

Data sourced from multiple references. omicsonline.orgnih.govnih.govnih.govresearchgate.net

Bacterial Strain Specificity in Biphenylol Metabolism

The ability to degrade PCBs and their hydroxylated metabolites is not universal among bacteria; it is highly dependent on the specific strains and the catabolic genes they possess. nih.govfrontiersin.org Different bacterial communities and strains exhibit varying efficiencies and specificities toward different PCB congeners.

Several bacterial genera have been identified as potent PCB degraders:

Burkholderia xenovorans (e.g., strain LB400): This is one of the most well-studied PCB-degrading bacteria, known for its broad congener specificity due to its potent biphenyl dioxygenase enzyme. nih.gov

Rhodococcus sp. (e.g., strain RHA1): This genus is also highly effective at degrading a wide range of PCBs through the biphenyl catabolic pathway. nih.gov

Pseudomonas sp.: Certain strains of Pseudomonas can utilize biphenyl and some lower-chlorinated PCBs as a carbon source. frontiersin.orgepa.gov

Sphingomonas sp.: These bacteria have been shown to degrade hydroxylated chlorobiphenyls. researchgate.net

Dehalococcoides sp.: This genus is a key player in the anaerobic reductive dechlorination of highly chlorinated PCBs in contaminated sediments. nih.gov

The substrate specificity of the degradation is often determined by the initial dioxygenase enzymes (BphA). nih.govfrontiersin.org The genetic makeup of these enzymes varies among strains, influencing which congeners they can effectively transform. frontiersin.org The complete degradation of a complex mixture of PCBs in the environment often relies on the synergistic actions of diverse microbial consortia, combining anaerobic and aerobic capabilities. nih.gov

Table 2: Examples of Bacterial Strains Involved in PCB/Biphenylol Metabolism

| Bacterial Genus/Strain | Metabolic Capability | Key Enzyme System |

|---|---|---|

| Burkholderia xenovorans LB400 | Aerobic degradation of a wide range of PCBs | Biphenyl dioxygenase (bph) pathway |

| Rhodococcus sp. RHA1 | Aerobic degradation of many PCB congeners | Biphenyl dioxygenase (bph) pathway |

| Pseudomonas furukawaii KF707 | Aerobic degradation of biphenyl and PCBs | Biphenyl dioxygenase (bph) pathway |

| Sphingomonas sp. N-9 | Aerobic degradation of hydroxy-chlorobiphenyls | Not specified |

| Dehalococcoides sp. | Anaerobic reductive dechlorination | Dehalogenases |

Data compiled from multiple research findings. nih.govresearchgate.netfrontiersin.org

Phytoremediation and Plant-Mediated Metabolism of Biphenylols

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize environmental contaminants, including PCBs. clu-in.org The process of phytotransformation, a key mechanism within phytoremediation, involves the degradation of organic pollutants through plant metabolism. clu-in.org Plants can take up lower chlorinated PCBs and transform them into hydroxylated metabolites, a process that has been observed in various plant species and cell cultures. researchgate.net

The metabolism of PCBs in plants is thought to be analogous to the detoxification mechanisms in animal livers, often referred to as the "green liver" concept. researchgate.netacs.org This process involves enzymes such as cytochrome P450 monooxygenases, which are capable of hydroxylating the biphenyl structure. researchgate.net Studies have demonstrated that plant cell cultures, such as those from Rosa sp. and Lactuca sativa, can metabolize different PCB congeners, leading to the formation of mono- and di-hydroxylated products. researchgate.net The efficiency of this metabolism is dependent on the plant species, the specific PCB congener, and the degree and position of chlorine substitution, with lower chlorinated congeners generally being more susceptible to degradation. researchgate.netacs.org

While specific research on the phytoremediation of this compound is not extensively documented, the general principles of PCB metabolism in plants suggest that it could be both a product of the phytotransformation of its parent PCB congener and potentially be further metabolized by plants. For instance, in vitro studies with various plant cell cultures have shown the transformation of di-, tri-, tetra-, and penta-chlorobiphenyls into monohydroxy-PCBs. acs.org The uptake of organic contaminants by plants is a crucial first step, and for compounds like PCBs, this can occur in both aquatic and soil environments. clu-in.org

In Vitro and In Vivo Metabolic Profiling Techniques for this compound

The identification and quantification of metabolites of this compound rely on sophisticated analytical techniques in both laboratory (in vitro) and whole-organism (in vivo) settings. These methods are essential for understanding the biotransformation pathways and the persistence of these compounds.

In Vitro Techniques:

Human Liver Microsomes: Pooled human liver microsomes are frequently used to simulate phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. jfda-online.com By incubating this compound with liver microsomes, researchers can identify the subsequent hydroxylated, demethylated, or other modified metabolites. jfda-online.com For example, studies on other compounds have successfully used this technique to elucidate complex metabolic pathways, including N-dealkylation, β-ketone reduction, and aliphatic hydroxylation. jfda-online.com

Cell-Based Assays: Engineered cell lines expressing specific CYP enzymes, such as HEK293 cells, are valuable tools for determining the contribution of individual enzymes to the metabolism of a compound. nih.gov This approach has been used to demonstrate the role of CYP2A6 in the hydroxylation of various PCB congeners. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and Q-Exactive Orbitrap MS are powerful tools for identifying unknown metabolites. jfda-online.comfrontiersin.org These instruments provide high-resolution and accurate mass data, enabling the putative identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. uniroma1.it

In Vivo Techniques:

Animal Models: In vivo studies, often conducted in rats or mice, provide a comprehensive view of the absorption, distribution, metabolism, and excretion (ADME) of a compound. frontiersin.orgpsu.edu Following administration of this compound, biological samples such as plasma, urine, and feces can be collected and analyzed to identify the metabolites formed within a living system. frontiersin.org

Untargeted Metabolic Profiling: This approach aims to comprehensively analyze all detectable metabolites in a biological sample. uniroma1.it By comparing the metabolic profiles of treated and control groups, novel metabolites of this compound can be identified. frontiersin.org Software such as Compound Discoverer can aid in processing the large datasets generated by HRMS instruments. uniroma1.it

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a well-established technique for the analysis of PCBs and their hydroxylated metabolites in biological and environmental samples. acs.org It offers high sensitivity and selectivity, particularly for halogenated compounds.

The combination of these in vitro and in vivo techniques provides a robust framework for characterizing the metabolic fate of this compound.

Comparative Metabolism of Various Hydroxylated Biphenyl Congeners

The metabolism of PCBs and the formation of hydroxylated metabolites vary significantly depending on the congener's chlorine substitution pattern. who.int The number and position of chlorine atoms on the biphenyl rings influence the rate and regioselectivity of hydroxylation by CYP enzymes. psu.edu

Generally, PCBs with fewer chlorine atoms are more readily metabolized. researchgate.net The presence of adjacent non-chlorinated carbon atoms, particularly in the meta and para positions, provides sites for hydroxylation. acs.org For instance, the metabolism of PCB28 (2,4,4'-trichlorobiphenyl) by CYP1A2 primarily results in the formation of 2,4,4'-trichloro-5-biphenylol, with minor production of 2,4',5-trichloro-4-biphenylol through an NIH shift mechanism. nih.gov

In contrast, more highly chlorinated PCBs are generally more resistant to metabolic degradation. who.int However, the specific arrangement of chlorine atoms is crucial. For example, some studies have shown that guinea pigs exhibit a higher capacity for metabolizing PCBs with 2,3,6-chlorine substitution to meta-methylsulfonyl-PCBs, while hamsters favor the formation of catechol metabolites. psu.edu

The table below presents a comparative overview of the metabolism of different PCB congeners, highlighting the diversity of hydroxylated metabolites formed.

| Parent PCB Congener | Key Hydroxylated Metabolites | Primary Metabolizing Enzyme(s) (if known) | Reference(s) |

| PCB28 (2,4,4'-trichlorobiphenyl) | 2,4,4'-trichloro-5-biphenylol, 2,4',5-trichloro-4-biphenylol | CYP1A2, CYP2A6 | nih.gov |

| PCB52 (2,2',5,5'-tetrachlorobiphenyl) | 4-hydroxy-2,2',5,5'-tetrachlorobiphenyl, 3-hydroxy-2,2',5,5'-tetrachlorobiphenyl | CYP2A6 | nih.gov |

| PCB101 (2,2',4,5,5'-pentachlorobiphenyl) | 4'-hydroxy-2,2',4',5,5'-pentachlorobiphenyl, 3'-hydroxy-2,2',4',5,5'-pentachlorobiphenyl | CYP2A6 | nih.gov |

| CB77 (3,3',4,4'-tetrachlorobiphenyl) | 4-hydroxy-3,3',4',5-tetrachlorobiphenyl, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Not specified | acs.org |

This table is generated based on available data for illustrative purposes and may not be exhaustive.

The metabolic profile of this compound would be influenced by the metabolic pathways of its parent congener, PCB 39 (3,4',5-trichlorobiphenyl). The presence of chlorine atoms at the 3, 4', and 5 positions would dictate the sites available for hydroxylation. The formation of this compound itself implies hydroxylation at the 4-position of one of the phenyl rings. Further metabolism of this compound could involve conjugation reactions or additional hydroxylation, depending on the specific enzymes present in the organism.

Mechanistic Investigations of Biological Interactions of 3,4 ,5 Trichloro 4 Biphenylol

Endocrine Disrupting Potentials and Receptor Interactions

The endocrine system is a primary target for 3,4',5-trichloro-4-biphenylol and related hydroxylated polychlorinated biphenyls (OH-PCBs). These compounds can interact with various receptors and transport proteins, leading to a cascade of disruptive effects on hormonal signaling and gene regulation.

Binding Affinity and Agonist/Antagonist Activity at Estrogen Receptors (ERα, ERβ)

While direct quantitative binding data for this compound at estrogen receptors is not extensively documented, studies on structurally similar OH-PCBs provide significant insights into its potential estrogenic activity. Research has shown that certain OH-PCBs can act as estrogen receptor agonists, though their potency is generally much lower than that of the endogenous hormone 17β-estradiol (E2). nih.gov

For instance, two closely related compounds, 2',4',6'-trichloro-4-biphenylol and 2',3',4',5'-tetrachloro-4-biphenylol, have been shown to bind to both ERα and ERβ. oup.com These compounds stimulate the transcriptional activity of both estrogen receptor subtypes at concentrations in the range of 100-1000 nM. oup.comscispace.com In competitive binding assays with mouse uterine estrogen receptors, these analogues displayed binding affinities that were only 20 to 40 times lower than that of E2, indicating a significant interaction. oup.com The estrogenic activity of these compounds is sufficient to induce proliferation in human breast cancer cells (MCF-7) and to activate estrogen-responsive genes. nih.gov

However, the estrogenic activity of OH-PCBs is highly dependent on their specific structure. Some studies have reported that certain highly chlorinated OH-PCBs exhibit minimal to no binding to the rat uterine cytosolic estrogen receptor. researchgate.net One report noted an absence of estrogenicity for 3,4',5-trichloro-biphenyl, suggesting its hydroxylated metabolite may also have weak activity. oieau.fr This highlights the complexity and structure-specific nature of these interactions.

Interactive Data Table: Estrogen Receptor Binding of Related Hydroxylated Biphenylols

| Compound | Receptor | Assay | Finding (IC50) | Potency vs. 17β-Estradiol (E2) | Reference |

| 2',4',6'-Trichloro-4-biphenylol | Mouse Uterine ER | Competitive Binding | 3.4 x 10⁻⁶ M | ~10³ to 10⁴ times less potent | nih.gov |

| 2',3',4',5'-Tetrachloro-4-biphenylol | Mouse Uterine ER | Competitive Binding | 9.9 x 10⁻⁷ M | ~10³ to 10⁴ times less potent | nih.gov |

| 17β-Estradiol (E2) | Mouse Uterine ER | Competitive Binding | 1.1 x 10⁻⁸ M | - | nih.gov |

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons, including dioxin-like PCBs. nih.gov While direct studies on the interaction of this compound with the AhR are limited, evidence from related compounds suggests a potential for interaction. The ability of an OH-PCB to activate AhR signaling often correlates with the "dioxin-like" character of its parent PCB congener. oup.com

For example, the hydroxylated metabolite of the planar, dioxin-like PCB 77 was found to induce AhR-mediated expression of the cytochrome P450 1A1 (CYP1A1) gene and to promote cell proliferation in liver epithelial cells. oup.com In contrast, hydroxylated metabolites of non-planar, non-dioxin-like PCBs did not elicit these effects. oup.com Since this compound is a metabolite of PCB 37 (3,4,4'-trichlorobiphenyl), a congener with some planarity and AhR agonist activity, it is plausible that it could also modulate AhR signaling pathways. Activation of AhR can lead to a wide range of altered gene expression profiles, affecting processes like cell cycle control, proliferation, and apoptosis. nih.gov

Interaction with Alpha-Fetoprotein and Other Transport Proteins

Hydroxylated PCBs are known to bind to several transport proteins in the blood, which can interfere with the transport of endogenous hormones and contribute to the retention and bioaccumulation of these contaminants. nih.goviarc.fr

A primary target for many OH-PCBs is transthyretin (TTR) , a key transport protein for thyroid hormones (thyroxine, T4) and retinol. nih.govresearchgate.net The structural similarity between some OH-PCBs and T4 allows them to bind with high affinity to TTR, competitively displacing T4. researchgate.net This binding is particularly strong for OH-PCBs that possess a hydroxyl group in the para-position, a feature present in this compound. acs.org Studies on pregnant mice exposed to a related PCB showed significant accumulation of its hydroxylated metabolite bound to fetal TTR, which was associated with decreased plasma T4 concentrations in the fetus. nih.gov This interaction can disrupt thyroid hormone homeostasis, which is critical for normal development. iarc.fr

There is also some evidence that OH-PCBs may interact with alpha-fetoprotein (AFP) , a major transport protein in the serum of rodents. smolecule.com This binding occurs through hydrophobic interactions and could potentially disrupt normal hormonal signaling pathways, impacting cell growth and differentiation. smolecule.com

Alterations in Hormonal Signaling and Gene Expression Induced by Biphenylols

The interaction of this compound and its analogues with various receptors and proteins leads to significant alterations in hormonal signaling and gene expression.

Estrogenic Pathways : As noted, estrogenic OH-PCBs can activate estrogen receptors, leading to the transcription of estrogen-responsive genes. Studies on related compounds have demonstrated the induction of genes such as the progesterone (B1679170) receptor, creatine (B1669601) kinase, and human complement C3. nih.gov Furthermore, exposure to certain PCBs has been shown to increase the expression of estrogen-related receptors (ERRs), further amplifying the potential for endocrine disruption. nih.gov

Steroidogenesis : Beyond receptor interaction, some biphenylols can directly affect hormone production. Research on PCB 3 and its hydroxylated metabolites, for example, revealed a dramatic increase in estradiol (B170435) secretion from ovarian follicle cells. This suggests that these compounds may influence steroidogenesis, possibly by increasing the activity of aromatase, the enzyme that converts androgens to estrogens. osti.gov

AhR-Mediated Gene Expression : OH-PCBs derived from dioxin-like parent compounds can induce the expression of AhR-target genes, most notably CYP1A1, which is involved in xenobiotic metabolism. oup.com This cross-talk between the AhR and estrogen receptor signaling pathways is a key mechanism of antiestrogenic activity for some compounds. nih.gov

Cellular and Molecular Responses Induced by this compound

Beyond receptor-mediated endocrine disruption, this compound can elicit direct toxic effects at the cellular level, particularly by interfering with fundamental signaling processes like calcium homeostasis.

Disruption of Cellular Calcium Homeostasis

Maintaining stable intracellular calcium ([Ca²⁺]i) concentrations is vital for numerous cellular functions, including neurotransmission, muscle contraction, and gene expression. Polychlorinated biphenyls and their hydroxylated metabolites are known to disrupt cellular calcium homeostasis, representing a significant mechanism of their neurotoxicity. wikipedia.orgnih.govacs.org

A key study directly demonstrated that This compound inhibits microsomal Ca²⁺ uptake . nih.gov Microsomes, which are vesicles formed from the endoplasmic reticulum, play a crucial role in sequestering calcium to buffer its concentration in the cytoplasm. By inhibiting this uptake, the compound impairs the cell's ability to manage intracellular calcium levels, which can lead to a toxic overload. nih.govnih.gov

Interestingly, the same study found that while this compound inhibited calcium sequestration, it did not activate protein kinase C (PKC), another common effect of some other neurotoxic PCB congeners. nih.gov This indicates a specific mechanism of action that is decoupled from PKC activation. The broader mechanism for many PCBs involves the sensitization of ryanodine (B192298) receptors (RyRs), which are calcium release channels on the endoplasmic reticulum, leading to an increased release of Ca²⁺ from intracellular stores. acs.orgnsf.gov This disruption of calcium signaling is causally linked to adverse neurodevelopmental effects. acs.org

Interactive Data Table: Effects of this compound on Cellular Endpoints

| Compound | Cellular Endpoint | System | Effect | Reference |

| This compound | Microsomal ⁴⁵Ca²⁺ Uptake | Rat Cerebellum | Inhibition | nih.gov |

| This compound | [³H]Phorbol Ester Binding (PKC Activation) | Rat Cerebellar Granule Cells | No Increase | nih.gov |

Effects on Protein Kinase C (PKC) Translocation

Protein Kinase C (PKC) is a critical enzyme in cellular signal transduction, and its translocation from the cytosol to the membrane is a key step in its activation. The effect of this compound on this process has been a subject of specific investigation.

In studies utilizing rat cerebellar granule cells, the translocation of PKC is often measured by the binding of [3H]phorbol-12,13-dibutyrate ([3H]PDBu), as phorbol (B1677699) esters are potent activators of PKC. Research has shown that while several hydroxylated polychlorinated biphenyls (OH-PCBs) with chlorine substitutions in the ortho position can increase [3H]PDBu binding in a concentration-dependent manner, this compound does not share this activity. nih.gov Specifically, experiments demonstrated that this compound did not lead to an increase in [3H]PDBu binding, indicating it does not induce PKC translocation under the tested conditions. nih.gov This finding distinguishes it from other OH-PCBs that are potent inducers of this signaling event.

Table 1: Effect of Selected Hydroxylated Biphenyls on [³H]PDBu Binding in Rat Cerebellar Granule Cells

| Compound | Effect on [³H]PDBu Binding |

|---|---|

| 2',4',6'-trichloro-4-biphenylol | Increased binding |

| 2',5'-dichloro-4-biphenylol | Increased binding |

| 2,2',4',5,5'-pentachloro-4-biphenylol | Increased binding |

| 2,2',5'-trichloro-4-biphenylol | Increased binding |

| This compound | No increase |

| 3,5-Dichloro-4-biphenylol | No increase |

Data sourced from a study on the effects of hydroxylated PCBs on neuronal Ca²⁺ homeostasis and PKC translocation. nih.gov

Investigations into Cytotoxicity and Cytostatic Effects in Cellular Models

The cytotoxic (cell-killing) and cytostatic (cell growth-inhibiting) potential of this compound is an area of toxicological interest. As a member of the hydroxylated PCB class, it is generally understood that these metabolites can be more toxic than their parent PCB compounds. researchgate.netuiowa.edunih.gov

Studies have indicated that the toxicity of OH-PCBs is influenced by the number and position of chlorine atoms. nih.gov While comprehensive data on this compound is limited, research on related compounds provides insight. For instance, concentration-dependent cytotoxic and cytostatic effects have been observed for reactive intermediates from the hydroxylation pathway of other PCB congeners in human embryonic kidney (HEK293) cells expressing specific cytochrome P450 enzymes. nih.govresearchgate.net In a specific study evaluating the estrogenicity of various biphenyls, this compound was noted to be cytotoxic to yeast cells. oieau.fr Further research using various cell lines is necessary to fully characterize its cytotoxic and cytostatic profile.

Genotoxic Potential and DNA Interaction Studies of Hydroxylated Biphenyls

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a significant concern for environmental contaminants. For polychlorinated biphenyls and their metabolites, the potential to interact with and damage DNA has been explored.

While limited studies suggest that parent PCBs may not be genotoxic through direct mechanisms, their metabolites are of greater concern. who.int Some reports indicate that PCBs can lead to sperm DNA damage and alter DNA methylation patterns, which could have long-term consequences for gene expression and chromosomal stability. iarc.fr Laboratory studies using comet and micronucleus assays have demonstrated that other PCB congeners can cause a concentration-dependent increase in DNA damage following metabolic activation. nih.gov Furthermore, studies on the common onion (Allium cepa) have shown that PCBs can induce chromosomal aberrations, indicating genotoxic activity. dost.gov.ph Although direct evidence for this compound is scarce, the findings for the broader class of hydroxylated biphenyls suggest a potential for genotoxicity that warrants further investigation.

Neurobiological Interactions of this compound Metabolites

As a primary metabolite of certain PCB congeners, this compound itself is the agent of interest in neurobiological studies. Its interactions within the nervous system are critical to understanding the neurotoxic potential of the original contaminants.

Impact on Neuronal Signaling and Function

A key aspect of neurotoxicity involves the disruption of neuronal signaling. One of the most significant findings for this compound is its effect on calcium (Ca²⁺) homeostasis. Proper regulation of intracellular Ca²⁺ is fundamental for a vast array of neuronal functions, including neurotransmitter release and signal transduction.

Research has demonstrated that this compound inhibits microsomal 45Ca(2+) uptake in the rat cerebellum. nih.gov This action disrupts the cell's ability to buffer and sequester calcium, a mechanism that can lead to cell death and is thought to be a pathway for the neurotoxic effects of certain PCBs. nih.govnih.gov This effect on calcium signaling appears to be independent of PKC activation, as the compound did not induce PKC translocation. nih.gov These findings suggest that the neurotoxic responses to metabolites like this compound may be significantly driven by their ability to interfere with critical ion gradients within neurons. nih.gov

Studies on Cerebellar Granule Cells and Neuronal Systems

Cerebellar granule cells are among the most numerous neurons in the brain and are essential for motor coordination and learning. sccwrp.org Due to their importance and accessibility in culture, they are a common model for neurotoxicity studies.

Investigations into the effects of this compound have been conducted specifically using these cells. nih.gov The primary finding from this research is the compound's ability to inhibit microsomal 45Ca(2+) uptake, while not affecting [3H]PDBu binding (a proxy for PKC translocation). nih.gov This indicates a specific mechanism of action within this cell type. The disruption of calcium homeostasis by ortho-substituted PCBs has been shown to be a potential mechanism for killing cerebellar granule cells. nih.gov The selective action of this compound highlights the structure-activity relationship in which different congeners and metabolites can exert distinct neurotoxic effects through different cellular pathways.

Table 2: Summary of Biological Interactions of this compound

| Biological Target/Process | Observed Effect in Research Studies | Cellular Model |

|---|---|---|

| PKC Translocation | No increase in [³H]PDBu binding | Rat Cerebellar Granule Cells |

| Microsomal Ca²⁺ Uptake | Inhibition | Rat Cerebellum Microsomes |

| Cytotoxicity | Cytotoxic | Yeast |

This table summarizes key findings from in vitro studies. nih.govoieau.fr

Advanced Analytical and Methodological Research for 3,4 ,5 Trichloro 4 Biphenylol

Chromatographic Techniques for Separation and Quantification of Biphenylols

The accurate separation and quantification of biphenylols, including 3,4',5-Trichloro-4-biphenylol, from complex environmental and biological matrices are critical for understanding their distribution, metabolism, and potential effects. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of modern analytical strategies for these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs) like this compound. acs.org Due to the polar nature of the hydroxyl group, direct analysis of these compounds by GC can lead to poor chromatographic performance, including peak tailing and reduced sensitivity. mdpi.com To overcome these issues, derivatization is a crucial prerequisite.

Common derivatization strategies involve converting the hydroxyl group into a less polar and more volatile ether or ester. This is frequently achieved by methylation using reagents like diazomethane (B1218177) to form the corresponding methoxy-PCB (MeO-PCB). nih.gov Other derivatizing agents include methyl chloroformate, which forms methyl carbonate derivatives. dphen1.comacs.org Silylation is another effective method to make OH-PCBs more volatile for GC/MS analysis. researchgate.net These derivatization steps enhance the thermal stability and chromatographic behavior of the analytes, allowing for better separation and more sensitive detection. acs.org

GC-MS and its more advanced tandem mass spectrometry (GC-MS/MS) counterpart offer high selectivity and low detection limits for the quantification of OH-PCBs. acs.org In GC-MS/MS, specific precursor-to-product ion transitions are monitored, significantly reducing matrix interference and improving the accuracy of quantification, which is essential when dealing with complex samples like human brain tissue or serum. nih.govacs.org For instance, in the analysis of human serum, OH-PCBs were derivatized to MeO-PCBs and quantified by GC-MS/MS. nih.gov The use of isotopically labeled internal standards is also a common practice to correct for variations in extraction efficiency and instrument response, ensuring high accuracy and precision.

Recent advancements have even explored the use of machine learning models to predict the retention times and mass spectral fragmentation patterns of MeO-PCBs, which can aid in the identification of unknown OH-PCB metabolites for which authentic standards are not available. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC-MS as it often allows for the direct analysis of OH-PCBs without the need for derivatization. mdpi.comresearchgate.net This simplifies sample preparation and avoids potential artifacts or losses associated with the derivatization step. oup.com HPLC methods are increasingly being coupled with tandem mass spectrometry (LC-MS/MS) for the detection of OH-PCBs. mdpi.comnih.gov

Reversed-phase HPLC is the most common separation mode, utilizing C18 or other modified silica-based columns. oup.comscielo.br The separation of closely related isomers, which is a significant challenge, can be optimized by careful selection of the stationary phase and mobile phase composition. nih.gov For example, polar-embedded stationary phases have shown better separation of isobaric OH-PCBs compared to standard C18 columns. researchgate.net The mobile phase typically consists of a gradient mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov

LC-MS/MS, particularly with electrospray ionization (ESI) in the negative ion mode, provides high sensitivity and selectivity for the quantification of OH-PCBs. researchgate.netoup.com The ESI process is well-suited for the acidic nature of OH-PCBs. nih.gov This technique has been successfully applied to determine OH-PCBs in various matrices, including blood plasma and animal-derived food. mdpi.comoup.com The method can achieve low limits of detection (LOD) and quantification (LOQ), often in the picogram per gram (pg/g) or microgram per kilogram (µg/kg) range. mdpi.comnih.gov

For complex mixtures, multidimensional techniques like LC coupled with trapped ion mobility spectrometry and time-of-flight mass spectrometry (LC-TIMS-TOF MS) have been explored to enhance separation and identification capabilities. fiu.edu Semi-preparative HPLC has also been used for the enantioselective separation of atropisomeric PCB metabolites, allowing for the isolation of pure enantiomers for further study. osti.gov

Table 1: Comparison of GC-MS and HPLC-MS/MS for this compound Analysis

Spectroscopic and Spectrometric Characterization of this compound

The unambiguous identification of this compound relies on a combination of spectroscopic and spectrometric techniques. Mass spectrometry (MS) provides crucial information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure.

Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), is fundamental for the detection and confirmation of this compound. In electron impact (EI) GC-MS, the molecule will fragment in a characteristic pattern, providing structural clues. For OH-PCBs, the molecular ion peak is typically observed, along with fragment ions corresponding to the loss of chlorine atoms and the hydroxyl group. semanticscholar.org In LC-MS with electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is the predominant ion observed. oup.com Tandem mass spectrometry (MS/MS) further enhances structural confirmation by fragmenting the selected precursor ion (e.g., [M-H]⁻) to produce a characteristic spectrum of product ions, often involving the neutral loss of HCl. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula of the compound. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for the definitive structural characterization of synthesized standards of this compound. nih.gov ¹H NMR provides information about the number, environment, and connectivity of protons in the molecule, revealing the substitution pattern on the biphenyl (B1667301) rings. ¹³C NMR complements this by providing information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule. Characterization of custom-synthesized OH-PCB standards is routinely performed using NMR spectroscopy and mass spectrometry. nih.gov

Synthesis Methodologies for Research-Grade this compound and Its Labeled Analogs

The availability of pure, research-grade standards of this compound and its isotopically labeled analogs is a prerequisite for accurate quantification, toxicological studies, and metabolic research. nih.govacs.org Custom synthesis is often necessary as many specific OH-PCB congeners are not commercially available. diva-portal.org

Custom Synthesis Techniques for Specific Hydroxylated PCB Congeners

The synthesis of specific OH-PCB congeners like this compound often involves multi-step procedures. A powerful and widely used method for constructing the biphenyl core is the Suzuki cross-coupling reaction. nih.govresearchgate.netuky.edu This palladium-catalyzed reaction typically involves the coupling of an appropriately substituted aryl boronic acid with an aryl halide (e.g., a bromo- or iodo-substituted benzene (B151609) derivative). researchgate.netuky.edu

For the synthesis of hydroxylated PCBs, a common strategy is to first synthesize the corresponding methoxy-PCB (MeO-PCB) via a Suzuki coupling. nih.govnih.gov For example, a chlorinated aryl boronic acid can be coupled with a bromochloroanisole. nih.gov The resulting methoxy-PCB is then demethylated to yield the target hydroxylated PCB. nih.gov Reagents like boron tribromide are effective for this demethylation step. nih.gov The Suzuki coupling offers advantages of high selectivity and good yields compared to older methods like the Cadogan or Ullmann reactions. nih.govresearchgate.netuky.edu

Alternative synthetic routes can involve the direct hydroxylation of a chlorinated biphenyl, although controlling the position of hydroxylation can be challenging. smolecule.com Other approaches might involve the synthesis of substituted phenols which are then used in coupling reactions. rsc.org The purification of the final product is typically achieved using chromatographic techniques to ensure high purity.

Application of Isotopic Labeling in Metabolic and Environmental Tracing Studies

Isotopically labeled analogs of this compound, most commonly with Carbon-13 (¹³C) or deuterium (B1214612) (D), are invaluable tools in analytical chemistry. medchemexpress.eu They are primarily used as internal standards in quantitative analysis by isotope dilution mass spectrometry. mdpi.com By adding a known amount of the labeled standard to a sample at the beginning of the analytical procedure, any losses during extraction, cleanup, and analysis can be accurately corrected for, leading to highly precise and accurate quantification.

For example, ¹³C-labeled OH-PCBs are used as internal standards in LC-MS/MS methods for the analysis of animal-derived foods. mdpi.com Similarly, ¹³C₆-labeled 3'-OH-PCB28 has been custom synthesized for use as an internal standard in quantification studies. nih.gov

Beyond their use as internal standards, isotopically labeled compounds are crucial for metabolic and environmental tracing studies. By exposing organisms or environmental systems to a ¹³C- or ¹⁴C-labeled compound, researchers can trace its uptake, distribution, metabolism, and excretion. researchgate.net The unique mass of the labeled compound and its metabolites allows them to be distinguished from endogenous or background levels of the unlabeled compound, enabling detailed investigations into biotransformation pathways and pharmacokinetics. researchgate.net

Table 2: Chemical Compounds Mentioned

Development of Novel Biosensors and Bioassays for Biphenylol Detection

The detection of hydroxylated polychlorinated biphenyls (OH-PCBs), including this compound, is of significant interest due to their presence and potential effects in the environment. Traditional analytical methods like gas or liquid chromatography coupled with mass spectrometry offer high accuracy but can be expensive, time-consuming, and require sophisticated equipment and trained personnel. uantwerpen.be Consequently, research has focused on developing novel biosensors and bioassays as rapid, cost-effective, and potentially portable screening tools. uantwerpen.benih.gov These advanced methods leverage biological recognition elements to achieve sensitive and selective detection of target analytes.

A significant area of development is in whole-cell biosensors, which utilize living microorganisms genetically engineered to produce a measurable signal in the presence of a target chemical. nih.gov For instance, researchers have developed Escherichia coli whole-cell biosensors (WCB) for the simultaneous detection of multiple PCB congeners. biorxiv.orgbiorxiv.org A recent innovative approach involves a two-step process within the biosensor itself: first, PCBs are converted into their hydroxylated metabolites (OH-PCBs) by bphAB degradation circuits; these OH-PCBs then act as high-affinity targets for a transcriptional factor-based sensing pathway (HbpRCBP6), which triggers a signal. biorxiv.orgbiorxiv.org This strategy is based on the finding that the HbpRCBP6 transcriptional regulator has a stronger affinity for OH-PCBs than for the parent PCBs, which is a key factor in enhancing the sensitivity of the whole-cell biosensor. biorxiv.orgbiorxiv.org This type of biosensor has demonstrated the ability to detect various PCB homologues with detection limits in the micromolar range (0.06-1 µM). biorxiv.orgbiorxiv.org To improve usability, these WCBs have been integrated into platforms involving immobilized hydrogels and smartphone-based detection procedures for real-time analysis. biorxiv.orgbiorxiv.org

Another type of whole-cell biosensor utilizes Pseudomonas fluorescens strains. researchgate.net One such biosensor, F113L::1180gfp, can degrade PCBs into the corresponding chlorobenzoic acid derivatives, which then induce the expression of a green fluorescent protein (Gfp). nih.govresearchgate.net A second, non-degrading biosensor, F113rifgfp, produces a fluorescent signal only when exposed to these chlorobenzoic acid derivatives. nih.gov Using these two strains in tandem allows for the specific detection of PCB biodegradation in environmental samples like soil. nih.govresearchgate.net The sensitivity of this system for detecting chlorobenzoic acids was reported to be 0.1 ppm. nih.gov

Electrochemical biosensors represent another major frontier in the detection of OH-PCBs. uantwerpen.be These devices combine the high selectivity of a biological recognition element with the high sensitivity of an electrochemical transducer. uantwerpen.be Aptamer-based biosensors, or aptasensors, are particularly promising. Aptamers are single-stranded nucleic acids that can bind to specific target molecules with high affinity. uantwerpen.be An electrochemical aptasensor for OH-PCBs has been developed that employs aptamers as the recognition element. uantwerpen.be In one study, a multisine-based impedimetric aptasensing platform was proposed for OH-PCB detection, highlighting the potential for rapid and low-cost screening. uantwerpen.be Another approach utilized an aptasensor fabricated on a boron-doped diamond (BDD) electrode with gold nanoparticles to detect PCB-77, achieving a remarkably low detection limit of 0.32 fM. acs.org The high sensitivity was attributed to the strong affinity between the aptamers and the target PCB, as well as the unique properties of the diamond substrate. acs.org

Bioassays are also employed to evaluate the biological activity of specific biphenylol compounds. For example, the estrogenic activity of this compound has been assessed using a bioassay with a recombinant yeast strain. oieau.fr Such assays provide valuable information on the potential endocrine-disrupting effects of these compounds.

The table below summarizes the performance of various novel biosensors developed for the detection of PCBs and their hydroxylated metabolites.

| Biosensor Type | Biorecognition Element | Target Analyte(s) | Detection Limit | Reference(s) |

| Whole-Cell Biosensor | Genetically engineered E. coli | Various PCB homologues (via conversion to OH-PCBs) | 0.06 - 1 µM | biorxiv.orgbiorxiv.org |

| Whole-Cell Biosensor | Pseudomonas fluorescens | Chlorobenzoic acids (from PCB degradation) | 0.1 ppm | nih.gov |

| Electrochemical Aptasensor | Aptamers on Boron-Doped Diamond | PCB-77 | 0.32 fM | acs.org |

| Cellular Biosensor (BERA) | Fibroblast cells with TCA antibodies | 2,4,6-trichloroanisole (TCA) | 10⁻¹ ppt | nih.gov |

Comparative and Interdisciplinary Research on 3,4 ,5 Trichloro 4 Biphenylol

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The biological activity of 3,4',5-Trichloro-4-biphenylol, a hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB), is intrinsically linked to its three-dimensional structure. Understanding this connection is pivotal for predicting the toxicological profiles of this and related compounds. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

QSAR models have become essential tools for rapidly identifying environmental toxicants and prioritizing them for further study, thereby reducing the time and cost associated with experimental testing. nih.gov These models can be classification-based, which assign chemicals to discrete categories (e.g., active vs. inactive), or regression-based, which predict a continuous endpoint (e.g., binding affinity). nih.gov

For OH-PCBs, a significant area of research has been the development of predictive models for their interaction with various nuclear receptors, which mediate their endocrine-disrupting effects. Classification-based QSAR models, for instance, have been developed to identify OH-PCB congeners that could act as agonists for estrogen receptors (ERα and ERβ). nih.gov These models utilize molecular descriptors, such as 2D autocorrelation descriptors, as predictor variables to rapidly screen large numbers of untested congeners. nih.gov Similarly, QSAR models have been used to predict androgen receptor activity for a wide range of compounds, which can be applied to prioritize OH-PCBs for follow-up testing. epa.gov

Machine learning algorithms are increasingly being integrated into these predictive models to handle complex, non-linear relationships between chemical structure and biological effect. nih.gov Methods such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can be trained on datasets of compounds with known activities to predict the effects of new or untested chemicals like this compound. nih.gov These models can integrate various data types, including chemical fingerprints and in vitro bioassay data, to improve predictive accuracy. nih.govresearchgate.net

Interactive Table: Examples of Predictive Models for Biphenylol-Related Activity

| Model Type | Target | Key Descriptors/Method | Predicted Outcome | Reference |

| Classification QSAR | Estrogen Receptor (ERα, ERβ) Agonism | 2D Autocorrelation Descriptors | Identification of potential ER agonists among OH-PCBs. | nih.gov |

| Consensus QSAR (CoMPARA) | Androgen Receptor (AR) Activity | Consensus model from multiple QSAR approaches. | Prioritization of compounds for AR agonist/antagonist testing. | epa.gov |

| Machine Learning (RF, SVM) | General Bioactivity | Chemical structure fingerprints, phenotypic profiles. | Prediction of activity across hundreds of biological assays. | researchgate.net |

| QSAR | Ryanodine (B192298) Receptor (RyR1) Activation | Stepwise forward linear regression with specific molecular variables. | Prediction of neurotoxic potential of PCB congeners. | researchgate.net |

The biological effects of biphenyl compounds are highly dependent on their three-dimensional conformation, which is dictated by rotation around the central carbon-carbon single bond connecting the two phenyl rings. documentsdelivered.com This rotation can be hindered by the presence of bulky substituents, particularly in the ortho positions (carbons 2, 2', 6, and 6'). When the energy barrier to rotation is high enough, stable, non-interconverting rotational isomers, known as atropisomers, can be isolated. uky.edunih.gov This phenomenon of atropisomerism is a form of axial chirality. nih.gov

The compound this compound lacks chlorine substituents in the ortho positions. Consequently, the rotational barrier is relatively low, and the molecule is conformationally flexible, meaning it does not form stable atropisomers at room temperature. However, even for rapidly interconverting structures, specific conformations are preferred upon binding to a biological target like a receptor. nih.gov

The degree of chlorination and substitution pattern significantly influences the dihedral angle between the two phenyl rings. For PCBs, dihedral angles can range from approximately 5–42° for non-ortho substituted congeners to 69–87° for tri-ortho substituted congeners. uky.edu This structural constraint is critical because it determines whether the molecule can adopt a planar or non-planar conformation. Planarity is often a key factor for binding to certain receptors, such as the aryl hydrocarbon receptor (AhR).

Atropisomers of chiral PCBs, which have at least three ortho-chlorines, can exhibit profoundly different biological activities and metabolic fates. uky.edunih.gov Studies have shown that cytochrome P450 enzymes can metabolize chiral PCBs in an atropselective manner, leading to an enrichment of one atropisomer over the other in biological systems. uky.edu This enantioselective bioprocessing has been observed in various aquatic and riparian biota. usgs.gov While this compound itself is not atropisomeric, understanding these principles is crucial for the broader context of biphenylol toxicology, as its parent PCBs may be chiral and their metabolism could be stereoselective.

Interactive Table: Impact of Ortho-Chlorine Substitution on PCB Conformation

| Ortho-Chlorine Count | Example PCB Congener(s) | Typical Dihedral Angle Range | Rotational Barrier | Atropisomerism | Reference |

| 0 | PCB 11 | ~5-42° | Low | No | uky.edu |

| 1 | - | ~47-60° | Moderate | No | uky.edu |

| 2 | - | ~58-75° | High | Possible | uky.edu |

| 3 | PCB 84, PCB 95 | ~69-87° | Very High | Yes (Stable) | uky.edu |

| 4 | - | ~81-87° | Extremely High | Yes (Stable) | uky.edu |

Mixture Effects and Co-exposure Studies with Other Environmental Xenobiotics

In the environment, organisms are exposed not to single chemicals, but to complex mixtures of contaminants. Therefore, studying the combined effects of this compound with other xenobiotics is environmentally more relevant than single-compound studies. Research into the mixture effects of OH-PCBs has often focused on their endocrine-disrupting properties, particularly estrogenic activity.

A key study investigated the estrogenic activity of a binary mixture of 2',4',6'-trichloro-4-biphenylol and 2',3',4',5'-tetrachloro-4-biphenylol. nih.gov The results from multiple experimental systems, including in vivo mouse uterine assays and in vitro human cell line assays (MCF-7 and HepG2), consistently demonstrated that the estrogenic activity of the mixture was additive. nih.gov This means the combined effect was equal to the sum of the individual effects of each compound, with no evidence of synergistic (greater than additive) or antagonistic (less than additive) interactions. nih.gov

The study determined the half-maximal inhibitory concentration (IC50) for binding to the mouse uterine estrogen receptor. The IC50 values provide a measure of the binding affinity of the compounds to the receptor.

Interactive Table: Estrogen Receptor Binding Affinity of Select OH-PCBs and Their Mixture

| Compound / Mixture | IC50 for Mouse Uterine ER (M) | Potency Relative to 17β-Estradiol | Reference |

| 17β-Estradiol (E2) | 1.1 x 10⁻⁸ | 1.0 | nih.gov |

| 2',4',6'-trichloro-4-biphenylol | 3.4 x 10⁻⁶ | ~300x lower | nih.gov |

| 2',3',4',5'-tetrachloro-4-biphenylol | 9.9 x 10⁻⁷ | ~90x lower | nih.gov |

| Equimolar Mixture | 4.25 x 10⁻⁶ | ~386x lower | nih.gov |

These findings are significant as they suggest that for risk assessment purposes, the combined estrogenic effect of co-occurring OH-PCBs might be estimated using a dose-addition model. Understanding these interactions is crucial for evaluating the cumulative risk from exposure to multiple environmental estrogens.

Evolution of Research Paradigms for Hydroxylated Polychlorinated Biphenyls

The scientific understanding of OH-PCBs has evolved significantly since the initial focus on their parent compounds, polychlorinated biphenyls (PCBs). nih.govwikipedia.org The research paradigm has shifted from viewing OH-PCBs solely as metabolic byproducts to recognizing them as a distinct class of environmental contaminants with their own sources, fate, and toxicological profiles. nih.gov

Initially, OH-PCBs were primarily studied as metabolites formed in organisms via cytochrome P450-mediated oxidation of PCBs. nih.govnih.govacs.org This metabolic pathway was considered the main source of OH-PCBs found in human and wildlife tissues. mdpi.comnih.gov

A major paradigm shift occurred with the discovery of OH-PCBs in the abiotic environment, including surface water, rain, and snow. nih.govsmu.ca This finding indicated that sources other than direct metabolism in local biota were contributing to environmental loads. Subsequent research confirmed the presence of OH-PCBs as impurities in the original commercial PCB mixtures, such as Aroclors. nih.govacs.org This discovery was significant because it established that OH-PCBs have been directly introduced into the environment wherever Aroclors were used, and their presence in locations like sediments is not solely due to in-situ biodegradation of PCBs. nih.gov

The analytical techniques used to study OH-PCBs have also evolved. Early methods faced challenges in separating and identifying the vast number of possible congeners. smu.ca Modern approaches rely on high-resolution instrumentation:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers high selectivity and low detection limits. nih.govacs.org OH-PCBs are typically derivatized (e.g., methylated to MeO-PCBs) to improve their chromatographic behavior. smu.caacs.org

High-Resolution Mass Spectrometry (GC-HRMS): Provides a more complete characterization of all OH-PCB homolog groups, allowing for the detection of congeners for which no analytical standards exist. smu.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and selective method that can directly measure OH-PCBs in matrices like human urine without derivatization. nih.gov